molecular formula C17H12FN3O2S B1663484 Cox2-IN-1

Cox2-IN-1

Cat. No.: B1663484
M. Wt: 341.4 g/mol
InChI Key: NKBRWXWNSUIHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cox2-IN-1 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a pivotal role in the inflammatory process by converting arachidonic acid to prostaglandins. COX-2 is inducible and is primarily expressed during inflammation, making it a significant target for anti-inflammatory drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox2-IN-1 typically involves the formation of a central core structure, followed by the introduction of various functional groups to enhance its inhibitory activity. The synthetic route often includes steps such as:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing automated systems for monitoring and control. The use of green chemistry principles to minimize waste and environmental impact is also considered .

Chemical Reactions Analysis

Types of Reactions

Cox2-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to enhance biological activity .

Scientific Research Applications

Cox2-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Cox2-IN-1 exerts its effects by selectively inhibiting the COX-2 enzyme. It binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Cox2-IN-1 is compared with other COX-2 inhibitors such as celecoxib and rofecoxib. While all these compounds share the common mechanism of COX-2 inhibition, this compound is unique in its structure and selectivity profile. It has been shown to have a higher selectivity index and fewer side effects compared to some other COX-2 inhibitors .

List of Similar Compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2S/c1-24(22,23)16-8-2-12(3-9-16)17-10-14(11-19)20-21(17)15-6-4-13(18)5-7-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBRWXWNSUIHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyrazole-3-carboxamide (2.7 g) and methanesulfonyl chloride (3.4 ml) in pyridine (25 ml) was stirred at 50° C. for 6 hours. The solvent was evaporated, and ethyl acetate and water were added to the residue. The precipitates were filtered and washed with water and ethyl acetate. The filtrate was separated, and the organic layer was washed with dilute hydrochloric acid, dried and concentrated to dryness. The residue and the former precipitates were combined and recrystallized from a mixture of ethanol and ethyl acetate to give colorless crystals of 1-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyrazole-3-carbonitrile (2.4 g).
Name
1-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyrazole-3-carboxamide
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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